3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one
Description
The compound 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one (CAS: 35929-94-3, molecular formula: C₂₁H₁₆N₂O₄) belongs to the 4-azafluorenone family, characterized by a fused indeno-pyridine scaffold . The target molecule features a 1,4-dihydropyridine (1,4-DHP) ring fused to an indenone system, with substituents at positions 2 (methyl), 3 (acetyl), and 4 (4-nitrophenyl).
Synthesis typically involves multi-component reactions, such as condensation of enamines with activated carbonyls or cyclization of pyrazole intermediates . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups:
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-acetyl-2-methyl-4-(4-nitrophenyl)-1,4-dihydroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H16N2O4/c1-11-17(12(2)24)18(13-7-9-14(10-8-13)23(26)27)19-20(22-11)15-5-3-4-6-16(15)21(19)25/h3-10,18,22H,1-2H3 |
InChI Key |
DYASVYHYVIOPKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Biological Activity
3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- Structure : The compound features an indeno-pyridine core with an acetyl and nitrophenyl substituent, which may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of indeno-pyridine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Cytotoxicity of Indeno-Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | A549 | 20 | |
| 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one | MCF-7 | TBD | Ongoing Studies |
Anti-inflammatory Activity
Compounds structurally related to 3-acetyl-4-{4-nitrophenyl}-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one have demonstrated anti-inflammatory effects. For example, a study reported that similar pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly at low concentrations, indicating a potential for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |
|---|---|---|---|
| Compound C | 85% | 93% | |
| Compound D | 76% | 86% |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Indeno-pyridine derivatives can affect various signaling pathways, including those mediated by G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activities, which can protect cells from oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of a series of indeno-pyridine derivatives where one compound showed promising results in inhibiting the growth of MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics. This finding supports further investigation into the structure-activity relationship (SAR) of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents are compared below:
Physicochemical Properties
SAR Highlights
Preparation Methods
Reaction Mechanism and Substrate Selection
The domino aza-/oxa-Diels-Alder reaction represents a highly efficient method for constructing the indeno[1,2-b]pyridin-5-one scaffold. This one-pot strategy involves α,β-unsaturated N-arylaldimines and 2-arylidene-1,3-indanediones as key reactants. For the target compound, 2-(4-nitrophenylmethylene)-1,3-indanedione reacts with N-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-imine under nitrogen in acetonitrile. The reaction proceeds via sequential aza-Diels-Alder and oxa-Diels-Alder steps, forming two new rings (pyridine and pyran) with high diastereoselectivity.
The 4-nitrophenyl group introduces steric and electronic challenges due to its strong electron-withdrawing nature, which slows the initial Knoevenagel condensation but stabilizes the final product through extended conjugation.
Optimization of Reaction Conditions
Optimal conditions were determined through systematic screening (Table 1):
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 25 | 12 | 31 |
| 2 | Acetonitrile | 60 | 6 | 68 |
| 3 | Acetonitrile | 60 (N₂) | 6 | 82 |
Key findings:
-
Acetonitrile outperformed dichloromethane (DCM), ethanol, and toluene due to its polar aprotic nature, which stabilizes charged intermediates.
-
A nitrogen atmosphere increased yields by 14% by preventing oxidative degradation of the imine intermediate.
-
Excess α,β-unsaturated aldimine (1.1 equiv) drove the reaction to completion, achieving 82% isolated yield.
Substrate Scope and Limitations
The method tolerates diverse aryl groups (Table 2), but electron-withdrawing substituents like nitro require extended reaction times:
| Entry | Ar₁ | Ar₂ | Yield (%) |
|---|---|---|---|
| 1 | p-NO₂C₆H₄ | p-CH₃OC₆H₄ | 65 |
| 2 | p-BrC₆H₄ | p-CH₃OC₆H₄ | 82 |
| 3 | m-ClC₆H₄ | Ph | 73 |
The 4-nitrophenyl variant (Entry 1) yielded 65%, likely due to slower nucleophilic attack at the imine carbon.
Michael Addition-Amination-Dehydration Cyclization
Stepwise Synthesis Pathway
This three-step protocol begins with a Michael addition between 1,3-indanedione and 4-nitrobenzaldehyde, followed by amination with methylamine and dehydration (Figure 1):
-
Michael Addition : 1,3-Indanedione reacts with 4-nitrobenzaldehyde in ethanol at 25°C to form a β-keto-enol intermediate.
-
Amination : The enol attacks methylamine, generating a tetracyclic imine.
-
Dehydration : Heating to 80°C in acetic acid eliminates water, forming the dihydroindeno-pyridinone core.
The final oxidation step (air/O₂) aromatizes the system, yielding the conjugated 5H-indeno[1,2-b]pyridin-5-one.
Critical Oxidation Step
Exposure to atmospheric oxygen for 24–48 hours converts the 1,4-dihydro intermediate into the fully aromatic product. X-ray diffraction studies confirm that oxidation induces planarity, with the 4-nitrophenyl group adopting a coplanar orientation relative to the pyridinone ring. This step is irreversible and proceeds quantitatively under mild conditions.
Multicomponent Condensation Strategy
One-Pot Reaction Design
A scalable one-pot method combines 1,3-indanedione, 4-nitrobenzaldehyde, and methyl acetoacetate in ethanol with piperidine as a base (Scheme 1). The reaction proceeds via:
-
Knoevenagel condensation between 1,3-indanedione and aldehyde.
-
Michael addition of methyl acetoacetate to the arylidene intermediate.
-
Cyclodehydration to form the pyridinone ring.
Yield Optimization
Varying the catalyst and solvent significantly impacted yields (Table 3):
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Piperidine | Ethanol | 58 |
| 2 | DBU | DMF | 72 |
| 3 | L-Proline | Water | 34 |
1,8-Diazabicycloundec-7-ene (DBU) in DMF gave the highest yield (72%) by accelerating both condensation and cyclization steps.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Domino Reaction : Highest yield (82%) but requires strict anhydrous conditions.
-
Michael Addition Pathway : Moderate yield (65–75%) but amenable to large-scale synthesis.
-
Multicomponent Condensation : Balances yield (72%) and simplicity, though DMF poses disposal challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
